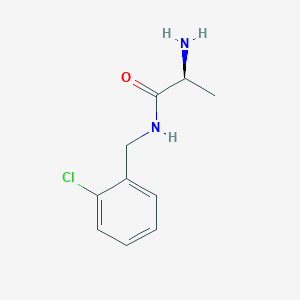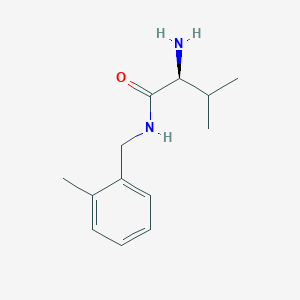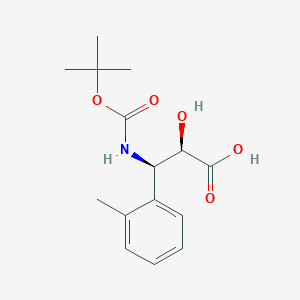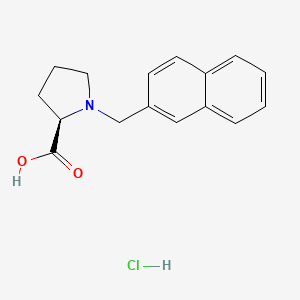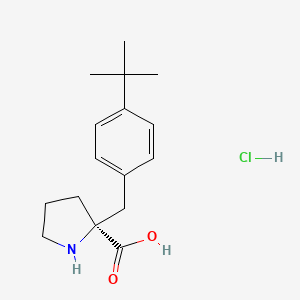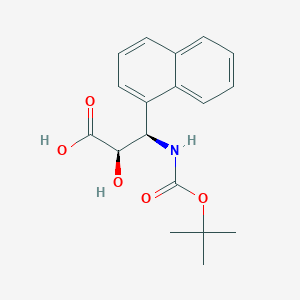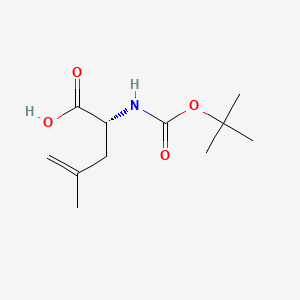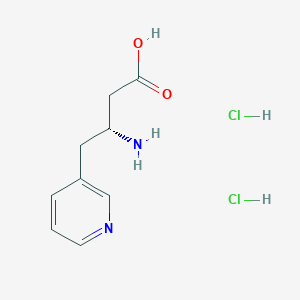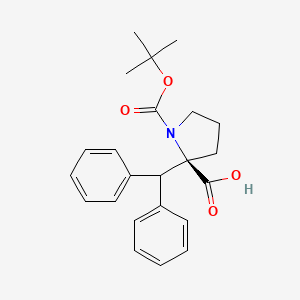
(2S)-2-(3,4-difluorophenyl)pyrrolidine
Übersicht
Beschreibung
(2S)-2-(3,4-difluorophenyl)pyrrolidine, also known as DFPP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DFPP is a pyrrolidine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated. In
Wirkmechanismus
The mechanism of action of (2S)-2-(3,4-difluorophenyl)pyrrolidine is not fully understood. However, it has been suggested that (2S)-2-(3,4-difluorophenyl)pyrrolidine may act as an inhibitor of various enzymes and proteins involved in disease progression. (2S)-2-(3,4-difluorophenyl)pyrrolidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. (2S)-2-(3,4-difluorophenyl)pyrrolidine has also been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects
(2S)-2-(3,4-difluorophenyl)pyrrolidine has been shown to have various biochemical and physiological effects. (2S)-2-(3,4-difluorophenyl)pyrrolidine has been shown to have antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. (2S)-2-(3,4-difluorophenyl)pyrrolidine has also been shown to have anti-inflammatory activity, which may be beneficial for the treatment of inflammatory diseases. (2S)-2-(3,4-difluorophenyl)pyrrolidine has been shown to have neuroprotective activity, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(3,4-difluorophenyl)pyrrolidine has several advantages for lab experiments. (2S)-2-(3,4-difluorophenyl)pyrrolidine is easy to synthesize and has a high yield and purity. (2S)-2-(3,4-difluorophenyl)pyrrolidine is also stable and can be stored for long periods without degradation. However, (2S)-2-(3,4-difluorophenyl)pyrrolidine has some limitations for lab experiments. (2S)-2-(3,4-difluorophenyl)pyrrolidine is relatively expensive compared to other compounds, which may limit its use in some research projects. (2S)-2-(3,4-difluorophenyl)pyrrolidine also has limited solubility in water, which may limit its use in some biological assays.
Zukünftige Richtungen
(2S)-2-(3,4-difluorophenyl)pyrrolidine has several potential future directions for scientific research. One potential direction is the development of new drugs based on (2S)-2-(3,4-difluorophenyl)pyrrolidine for the treatment of various diseases. Another potential direction is the use of (2S)-2-(3,4-difluorophenyl)pyrrolidine as a fluorescent probe for imaging and detection of biological molecules. (2S)-2-(3,4-difluorophenyl)pyrrolidine may also be investigated for its potential use in other scientific research applications, such as catalysis and materials science. Further studies are needed to fully understand the mechanism of action and potential applications of (2S)-2-(3,4-difluorophenyl)pyrrolidine.
Conclusion
In conclusion, (2S)-2-(3,4-difluorophenyl)pyrrolidine is a pyrrolidine derivative that has been extensively studied for its potential use in various scientific research applications. (2S)-2-(3,4-difluorophenyl)pyrrolidine can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated. (2S)-2-(3,4-difluorophenyl)pyrrolidine has several potential future directions for scientific research, including the development of new drugs and the use of (2S)-2-(3,4-difluorophenyl)pyrrolidine as a fluorescent probe. Further studies are needed to fully understand the potential applications of (2S)-2-(3,4-difluorophenyl)pyrrolidine.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3,4-difluorophenyl)pyrrolidine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. (2S)-2-(3,4-difluorophenyl)pyrrolidine has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (2S)-2-(3,4-difluorophenyl)pyrrolidine has also been investigated for its potential use as a fluorescent probe for imaging and detection of biological molecules.
Eigenschaften
IUPAC Name |
(2S)-2-(3,4-difluorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJRABUCTXGIN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-difluorophenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





